
4-(Propylsulfanyl)but-3-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propylsulfanyl)but-3-EN-2-one is an organic compound characterized by the presence of a propylsulfanyl group attached to a butenone backbone. This compound is of interest due to its unique chemical structure, which combines a sulfanyl group with an unsaturated ketone, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfanyl)but-3-EN-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl carbon of the butenone, followed by elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity.
化学反応の分析
Types of Reactions
4-(Propylsulfanyl)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the butenone moiety can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine, chlorine), hydrohalic acids (e.g., hydrochloric acid), inert solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of 4-(Propylsulfinyl)but-3-EN-2-one or 4-(Propylsulfonyl)but-3-EN-2-one.
Reduction: Formation of 4-(Propylsulfanyl)butan-2-ol.
Substitution: Formation of halogenated derivatives such as 4-(Propylsulfanyl)-3-chlorobutan-2-one.
科学的研究の応用
4-(Propylsulfanyl)but-3-EN-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Propylsulfanyl)but-3-EN-2-one involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or receptors, while the sulfanyl group can undergo redox reactions, modulating the activity of redox-sensitive proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-(Methylsulfanyl)but-3-EN-2-one: Similar structure but with a methyl group instead of a propyl group.
4-(Ethylsulfanyl)but-3-EN-2-one: Similar structure but with an ethyl group instead of a propyl group.
4-(Butylsulfanyl)but-3-EN-2-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-(Propylsulfanyl)but-3-EN-2-one is unique due to the specific length of its alkyl chain, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate for various synthetic applications.
特性
CAS番号 |
66894-66-4 |
|---|---|
分子式 |
C7H12OS |
分子量 |
144.24 g/mol |
IUPAC名 |
4-propylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h4,6H,3,5H2,1-2H3 |
InChIキー |
LZVMRPALKITDRX-UHFFFAOYSA-N |
正規SMILES |
CCCSC=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


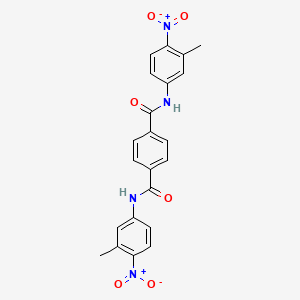

![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

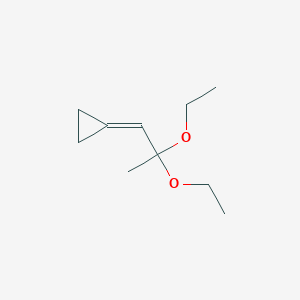
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)

![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
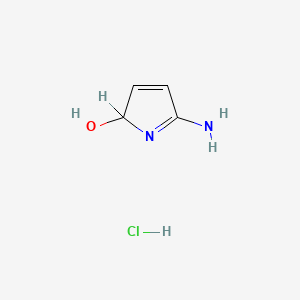
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
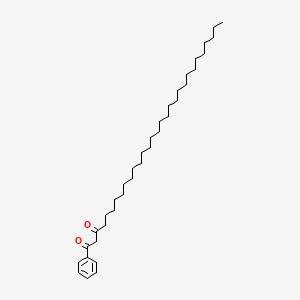
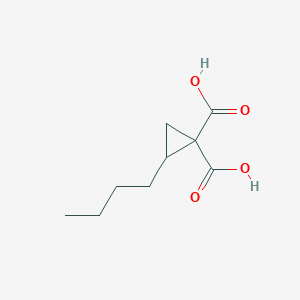
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
